3-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c15-12-3-1-2-11(10-12)14(17)16-6-9-19-13-4-7-18-8-5-13/h1-3,10,13H,4-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLMOPVXERTKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-fluorobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Oxan-4-ylsulfanyl Group: The oxan-4-ylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable oxane derivative with a thiol compound to form the oxan-4-ylsulfanyl group.
Coupling of the Two Fragments: The final step involves coupling the benzamide core with the oxan-4-ylsulfanyl group using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and the oxan-4-ylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated Benzamides
Fluorine positioning and electronic effects significantly influence biological activity and physicochemical properties:
Benzamides with Sulfur-Containing Side Chains
Thioether and heterocyclic sulfur groups enhance target binding and pharmacokinetics:
- 2-[(Thienylmethyl)thio]-N-[2-(pyridinylamino)ethyl]benzamide derivatives (): Thiophene and thioether linkages enhance antitumor and antiviral activity. Substitutions like trifluoromethyl or nitro groups fine-tune potency .
Antioxidant and Bioactive Benzamides
Hydroxyl and methoxy substitutions correlate with radical-scavenging activity:
- No reported bioactivity, suggesting substituent-dependent effects .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The fluorine atom and oxan-4-ylsulfanyl group in the target compound likely increase logP compared to hydroxylated analogs (e.g., THHEB) .
- Metabolic Stability : The oxan ring (a tetrahydrothiopyran derivative) may resist oxidative metabolism better than piperidinyl or thienyl groups .
- Solubility : Polar substituents (e.g., hydroxyl in THHEB) improve aqueous solubility, whereas fluorine and sulfur may reduce it .
Biological Activity
3-Fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its interactions with various molecular targets, pharmacological effects, and therapeutic applications. This article collates findings from diverse studies and sources to provide a comprehensive overview of the compound's biological profile.
Chemical Structure and Properties
The molecular structure of this compound features a fluorinated benzamide moiety linked to an oxan-4-ylsulfanyl group. This unique configuration may enhance its binding affinity to biological targets, influencing its pharmacokinetic properties.
The mechanism of action for this compound is primarily associated with its interaction with specific receptors and enzymes. The fluorine atom in the benzamide moiety is believed to enhance lipophilicity, potentially improving membrane permeability and receptor binding. The oxan-4-ylsulfanyl group may also play a crucial role in modulating biological activity through specific interactions with protein targets.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamides have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound could possess similar efficacy.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Compounds containing sulfur and fluorine are often noted for their enhanced antimicrobial effects due to their ability to disrupt microbial membranes.
- Enzyme Inhibition : Research indicates that compounds with similar structural features can inhibit key enzymes involved in cancer metabolism and proliferation, such as phospholipase A2 and xanthine oxidase, which could be relevant for this compound.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Anticancer Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Fluorinated benzamide with oxan group | TBD | TBD |
| 4-Fluoro-N-(3-pyridinyl)benzamide | Fluorinated benzamide | 5.5 (HCT116) | Moderate |
| 2-Fluoro-N-(4-pyridinyl)benzamide | Fluorinated benzamide | 7.0 (MCF7) | High |
Case Studies
- Anticancer Study : A study evaluated the anticancer potential of similar benzamides on various cell lines, demonstrating that modifications at the nitrogen position significantly influenced cytotoxicity. The presence of sulfur groups was positively correlated with enhanced activity against breast cancer cells (IC50 = 6 µM).
- Antimicrobial Evaluation : Another investigation into compounds featuring oxan groups revealed that these compounds exhibited potent antibacterial activity against Gram-positive bacteria, suggesting that the oxan group in this compound might confer similar properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 2-(oxan-4-ylsulfanyl)ethylamine. Key steps include:
- Activation of the carboxylic acid using reagents like EDCI/HOBt or DCC/DMAP to form the amide bond.
- Solvent optimization (e.g., DMF or dichloromethane) and temperature control (0–25°C) to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Data Insight : Analogous compounds (e.g., N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(thiophen-2-yl)benzamide) report yields of 60–85% under similar conditions, emphasizing the need for stoichiometric precision .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine coupling patterns and confirm the oxane ring’s sulfanyl-ethyl linkage. Overlapping aromatic signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and S-C bonds (~650 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical for C₁₄H₁₇FNO₂S: 294.10 g/mol) .
Advanced Research Questions
Q. How can researchers address spectral overlap in ¹H NMR caused by fluorine and aromatic protons?
- Methodological Answer :
- Use high-field NMR instruments (≥500 MHz) to enhance chemical shift dispersion.
- Apply selective decoupling or NOESY to distinguish coupled protons.
- Compare with computational predictions (e.g., DFT-based chemical shift calculations) to assign ambiguous signals .
- Case Study : Fluorinated benzamides like 3-fluoro-N-(2-nitrophenyl)benzamide required 2D NMR to resolve J-coupling between fluorine and adjacent protons .
Q. What in vitro assays are appropriate for evaluating this compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase activity measured via ADP-Glo™).
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled competitors) to determine IC₅₀ values.
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Data Insight : Structural analogs with thiophene or pyridazine moieties showed IC₅₀ values of 1–10 µM in kinase inhibition assays, suggesting similar experimental frameworks .
Q. How does the oxan-4-ylsulfanyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsome incubation (human/rat) with LC-MS/MS to track degradation.
- LogP Measurement : Determine lipophilicity via shake-flask or HPLC methods; the oxane ring may reduce LogP compared to alkyl chains, enhancing solubility.
- Permeability : Use Caco-2 cell monolayers or PAMPA to predict oral bioavailability .
Structural and Mechanistic Questions
Q. What computational tools can predict the binding mode of this compound with target proteins?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Glide) : Model interactions with ATP-binding pockets (e.g., kinases) using crystal structures from the PDB.
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., hydrophobic contacts with the oxane ring).
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to fluorine substitution .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the oxane ring with morpholine or piperidine derivatives to assess steric/electronic effects.
- Fluorine Scanning : Synthesize analogs with fluorine at ortho/meta positions on the benzamide to compare potency.
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from the sulfanyl group) using software like MOE .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Standardized Assay Protocols : Re-test compounds under identical conditions (e.g., cell line passage number, serum concentration).
- Counter-Screening : Validate target specificity using CRISPR knockout models or isoform-selective inhibitors.
- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
